molecular formula C15H19NO4 B12817539 cis-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate

cis-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate

Cat. No.: B12817539
M. Wt: 277.31 g/mol
InChI Key: VOUOTBJQQLQSCY-BETUJISGSA-N
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Description

cis-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate is an organic compound with the molecular formula C15H19NO4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features two ester groups at the 2 and 5 positions, as well as a benzyl group at the 1 position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate typically involves the esterification of the corresponding pyrrolidine dicarboxylic acid. One common method involves the reaction of cis-1-benzyl-2,5-pyrrolidinedicarboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the dimethyl ester . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

cis-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position or the ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: The major products are the corresponding carboxylic acids.

    Reduction: The major products are the corresponding alcohols.

    Substitution: The major products depend on the nucleophile used but can include substituted esters or benzyl derivatives.

Scientific Research Applications

cis-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ester groups can undergo hydrolysis to release the active pyrrolidine derivative, which can then interact with molecular targets. The benzyl group may also play a role in enhancing the compound’s binding affinity to specific targets.

Comparison with Similar Compounds

cis-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate can be compared with other similar compounds, such as:

    cis-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate: This compound has ethyl ester groups instead of methyl ester groups, which can affect its reactivity and solubility.

    cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid: This compound lacks the ester groups and is more acidic, which can influence its chemical behavior and applications.

The uniqueness of this compound lies in its specific ester groups and benzyl substitution, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

dimethyl (2S,5R)-1-benzylpyrrolidine-2,5-dicarboxylate

InChI

InChI=1S/C15H19NO4/c1-19-14(17)12-8-9-13(15(18)20-2)16(12)10-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3/t12-,13+

InChI Key

VOUOTBJQQLQSCY-BETUJISGSA-N

Isomeric SMILES

COC(=O)[C@H]1CC[C@H](N1CC2=CC=CC=C2)C(=O)OC

Canonical SMILES

COC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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